tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
CAS No.: 1656989-82-0
Cat. No.: VC13651673
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate - 1656989-82-0](/images/structure/VC13651673.png)
Specification
CAS No. | 1656989-82-0 |
---|---|
Molecular Formula | C13H23N3O2 |
Molecular Weight | 253.34 g/mol |
IUPAC Name | tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate |
Standard InChI | InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17) |
Standard InChI Key | HIXCCMDHUUWELA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N |
Introduction
Chemical Identity and Structural Features
tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate (CAS: 1656989-82-0) is a bicyclic amine derivative characterized by a tert-butyl carbamate group and a cyanomethyl substituent on a cyclohexane ring. Its molecular formula is C₁₃H₂₃N₃O₂, with a molecular weight of 253.34 g/mol . The compound’s structural uniqueness arises from its stereoelectronic configuration, which influences its reactivity and intermolecular interactions.
Structural Descriptors
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IUPAC Name: tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
The cyclohexane ring adopts a chair conformation, with the amino and cyanomethyl groups positioned equatorially to minimize steric strain . The tert-butyl carbamate group serves as a protective moiety, enhancing solubility in organic solvents while shielding the amine during synthetic processes .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Ring Functionalization: A cyclohexane derivative undergoes nitrile addition at the 4-position using acrylonitrile or cyanomethylating agents.
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Amination: Introduction of the amino group via Hofmann degradation or catalytic hydrogenation of a nitro precursor.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
A patented method highlights the use of acetonitrile as a solvent and triethylamine (4.6 equivalents) to mitigate viscosity issues during large-scale production . Optimal reaction temperatures range between 60–80°C, yielding the product in ≥85% purity .
Industrial Challenges
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Viscosity Control: High reagent concentrations risk solidification, necessitating precise stoichiometric adjustments .
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Byproduct Formation: Residual triethylamine hydrochloride requires extensive washing with aqueous sodium bicarbonate .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (~0.1 mg/mL at 25°C) . Its stability under acidic conditions is poor due to Boc-group cleavage, whereas it remains inert to bases at ambient temperatures .
Applications in Pharmaceutical Research
Intermediate for Anticoagulants
The structural motif of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate aligns with scaffolds used in factor Xa inhibitors, such as Edoxaban (Lixiana®) . The cyanomethyl group enhances binding affinity to serine proteases, while the carbamate improves pharmacokinetic profiles .
Fluorescent Probes
Derivatives of this compound serve as fluorescent tags in cellular imaging due to the nitrile group’s ability to quench or emit light upon metabolic processing .
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